1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride
Overview
Description
1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride is a useful research compound. Its molecular formula is C7H9ClF3N3 and its molecular weight is 227.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride” is a pharmaceutical intermediate used in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycaemic agent, a dipeptidyl peptidase-4 (DPP-4) inhibitor . Therefore, the primary target of this compound is likely the DPP-4 enzyme.
Mode of Action
These hormones help to regulate glucose homeostasis by increasing insulin synthesis and release .
Biochemical Pathways
The compound “this compound” likely affects the incretin hormone pathway. By inhibiting the DPP-4 enzyme, the degradation of incretin hormones is slowed, leading to an increase in their levels. This results in enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and a reduction in fasting and postprandial glucose concentrations .
Pharmacokinetics
It is primarily excreted unchanged in the urine .
Result of Action
The result of the action of “this compound” is likely the regulation of glucose homeostasis. By increasing the levels of incretin hormones, it enhances insulin synthesis and release, decreases glucagon secretion, and reduces fasting and postprandial glucose concentrations .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to store the compound in a cool and dark place, at a temperature below 15°C . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s metabolic rate, the presence of other medications, and individual health conditions .
Biochemical Analysis
Biochemical Properties
1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, altering their conformation and activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical properties .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound has also been shown to induce apoptosis in certain cancer cell lines by activating the mitochondrial apoptotic pathway, which involves the up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged activation of apoptotic pathways in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can affect its biological activity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within mitochondria, for example, can enhance its pro-apoptotic effects by directly interacting with mitochondrial proteins involved in the apoptotic pathway .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-13-5-3-11-2-4(5)6(12-13)7(8,9)10;/h11H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGFFUCEBNGVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC2)C(=N1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.